1H-Indole, 2-phenyl-1-(2-propyn-1-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

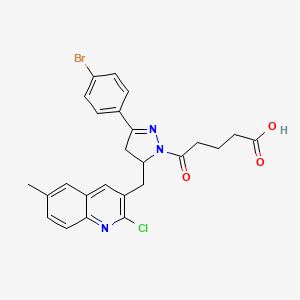

1H-Indole, 2-phenyl-1-(2-propyn-1-yl)- is a compound with the molecular formula C14H11N . It’s a type of indole, which is a heterocyclic compound. Indoles are known for their wide-ranging biological activity and are found in many important synthetic drug molecules .

Molecular Structure Analysis

The molecular structure of 1H-Indole, 2-phenyl-1-(2-propyn-1-yl)- can be viewed as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .科学的研究の応用

Synthesis and Structural Analysis

- The indole nucleus is crucial in numerous natural and synthetic molecules with significant biological activities, including anti-tumor and anti-inflammatory properties. A specific compound, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was synthesized, highlighting the diverse biological properties associated with the indole nucleus due to DNA and protein interactions. This compound's structure was confirmed through various spectroscopic techniques and crystal X-ray diffraction, providing insights into its potential applications in pharmaceuticals (D. Geetha et al., 2019).

Solubility and Physical Properties

- Understanding the solubility of 2-phenyl-1H-indole in various solvents is essential for its application in organic syntheses. A study measured its solubility across a range of temperatures, providing valuable data for its use as a chemical intermediate. The melting point, fusion enthalpy, and thermodynamic models were analyzed, offering a comprehensive view of its physical properties and implications for synthetic chemistry (Jinqiang Liu et al., 2020).

Biological Evaluation for Anti-inflammatory Properties

- A series of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives were synthesized and evaluated for their anti-inflammatory activity. This research demonstrates the potential of indole derivatives in developing new anti-inflammatory agents, highlighting the versatility of the indole nucleus in medicinal chemistry (Z. Rehman et al., 2022).

Novel Synthesis Methods

- Exploring innovative synthesis methods, one study demonstrated the one-pot regioselective synthesis of 3-benzylthiazolo[3,2-a]indoles using 2-(prop-2-ynylthio)-1H-indoles. This method highlights the adaptability of indole derivatives in creating complex heterocyclic structures, contributing to the field of synthetic organic chemistry (K. Majumdar & S. Nath, 2011).

Inhibitory Potential Against Urease Enzyme

- Indole derivatives were investigated for their inhibitory potential against the urease enzyme, demonstrating potent inhibitory effects. This study showcases the therapeutic potential of indole-based compounds in drug design, especially for treating conditions associated with urease activity (M. Nazir et al., 2018).

Antimicrobial Activity

- Research into novel 1H-Indole derivatives revealed significant antimicrobial and antifungal activities. These findings underscore the importance of indole derivatives in developing new antimicrobial agents, contributing to the ongoing fight against drug-resistant infections (Letters in Applied NanoBioScience, 2020).

将来の方向性

作用機序

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . These changes can include inhibitory or stimulatory effects, depending on the specific derivative and target .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they can cause a range of molecular and cellular effects .

特性

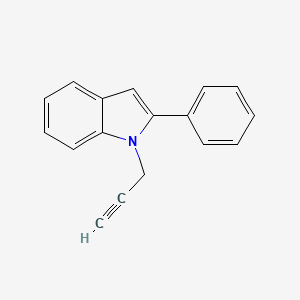

IUPAC Name |

2-phenyl-1-prop-2-ynylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-12-18-16-11-7-6-10-15(16)13-17(18)14-8-4-3-5-9-14/h1,3-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBXSMJKFLTLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C=C1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2962355.png)

![5-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2962358.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2962361.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2962368.png)

![(Z)-2-cyano-N-cyclopropyl-3-[5-(3-nitrophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2962371.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2962372.png)

![3-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2962373.png)